molecular formula C14H10ClNO B104086 3-(4-Chlorophenyl)isoindolin-1-one CAS No. 2224-77-3

3-(4-Chlorophenyl)isoindolin-1-one

Cat. No.: B104086
CAS No.: 2224-77-3
M. Wt: 243.69 g/mol
InChI Key: OMUHBVDRMKRVLW-UHFFFAOYSA-N
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Description

Significance of the Isoindolinone Scaffold in Medicinal Chemistry and Organic Synthesis

The isoindolinone scaffold, a bicyclic structure composed of a fused benzene (B151609) and γ-lactam ring, is a privileged framework in drug discovery and development. researchgate.netnih.govnih.gov This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a remarkable diversity of biological activities. nih.govnih.gov The inherent properties of the isoindolinone core make it an attractive starting point for the design of novel therapeutic agents.

The significance of the isoindolinone scaffold is underscored by its presence in numerous clinically used drugs. These compounds have been developed to treat a range of conditions, including cancer, inflammatory diseases, and hypertension. researchgate.netresearchgate.net For instance, certain isoindolinone derivatives have been investigated for their potent anti-inflammatory and anticancer activities. smolecule.comjocpr.com The versatility of the isoindolinone structure allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.

In the realm of organic synthesis, the isoindolinone skeleton serves as a crucial intermediate for the construction of more complex molecules. researchgate.net A multitude of synthetic strategies have been developed to access this heterocyclic system, reflecting its importance to the chemical community. organic-chemistry.orgrsc.org These methods range from classical condensation reactions to modern transition-metal-catalyzed processes, providing chemists with a robust toolbox for the creation of diverse isoindolinone libraries. researchgate.net

The broad and potent biological activities associated with the isoindolinone scaffold have cemented its status as a key pharmacophore in medicinal chemistry. The following table summarizes some of the key biological activities reported for isoindolinone derivatives:

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryImmunology
AntiviralInfectious Diseases
AntipsychoticNeurology
AntihypertensiveCardiology
AnxiolyticNeurology
Histone Deacetylase (HDAC) InhibitionOncology, Neurology
Poly (ADP-ribose) polymerase (PARP) InhibitionOncology

This table provides a summary of the diverse biological activities exhibited by compounds containing the isoindolinone scaffold.

Contextualization of 3-(4-Chlorophenyl)isoindolin-1-one within Isoindolinone Derivative Research

This compound, with its distinct substitution pattern, represents a specific entity within the broader class of isoindolinone derivatives. chemicea.compharmaffiliates.com The presence of a 4-chlorophenyl group at the 3-position of the isoindolinone core significantly influences its chemical and biological properties. smolecule.com This particular substitution has been a focal point of research aimed at exploring structure-activity relationships within the isoindolinone family.

Research into this compound and its analogues has been driven by the potential for these compounds to interact with various biological targets. Studies have explored its utility as a synthetic intermediate for creating more complex molecules, including those with potential therapeutic applications. For example, it is a known intermediate in the synthesis of the diuretic drug Chlorthalidone. mdpi.com

The investigation of this compound has contributed to a deeper understanding of how modifications to the isoindolinone scaffold impact biological activity. The data gathered from studies on this compound and its derivatives helps to guide the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. Research has indicated potential for this compound in areas such as anticancer and anti-inflammatory applications. smolecule.com

The following table outlines key details of the chemical compound this compound:

PropertyValue
Chemical Name This compound
Synonyms 3-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-one
CAS Number 2224-77-3
Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol

This table presents the fundamental chemical identification information for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHBVDRMKRVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-77-3
Record name 1-(4-Chlorophenyl)-3-oxoisoindoline
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Mechanistic Organic Chemistry of 3 4 Chlorophenyl Isoindolin 1 One Synthesis

Elucidation of Key Reaction Mechanisms

The formation of 3-(4-chlorophenyl)isoindolin-1-one can be achieved through various synthetic routes, each characterized by distinct mechanistic pathways.

A primary route to synthesizing 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde (B126161) with an appropriate amine. nih.gov In the case of this compound, the synthesis would proceed via the reaction of 2-cyanobenzaldehyde with 4-chloroaniline (B138754). The mechanism commences with the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of 2-cyanobenzaldehyde. This is a classic nucleophilic addition reaction. mdpi.com

This initial addition is followed by an intramolecular cyclization step. The nitrogen atom of the newly formed intermediate attacks the carbon atom of the nitrile group. This cyclization is a 5-exo-trig process, which is generally favored. researchgate.net The subsequent tautomerization and proton transfer steps lead to the formation of the stable isoindolin-1-one (B1195906) ring structure.

A proposed mechanism for a similar transformation is presented in the synthesis of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives from 3-substituted isoindolin-1-ones. nih.gov This further supports the nucleophilic addition followed by cyclization as a key mechanistic pathway.

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form (a carbonyl compound) and an enol form (a molecule with a double bond and a hydroxyl group). libretexts.orgmasterorganicchemistry.com This process is typically catalyzed by either acid or base. youtube.com While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized under certain conditions. libretexts.org

In the context of this compound, the final product exists predominantly in the keto (lactam) form. However, the potential for keto-enol tautomerism in reaction intermediates can influence the reaction pathway and product stability. The stability of the enol tautomer is enhanced by factors such as conjugation and intramolecular hydrogen bonding. youtube.comyoutube.com For instance, the presence of a 1,3-dicarbonyl system can stabilize the enol form. libretexts.org

The final isoindolinone product is stabilized by the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group, forming a resonance-stabilized amide system. This inherent stability of the lactam ring drives the equilibrium towards the keto form in the final product.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in multicomponent reactions for synthesizing diverse heterocyclic molecules. nih.gov A variation of this is the Ugi-azide reaction, which provides a versatile method for preparing tetrazoles. nih.gov This reaction involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source. nih.gov

The general mechanism of the Ugi reaction begins with the condensation of an amine and an aldehyde or ketone to form an imine. wikipedia.org This imine is then protonated to form an iminium ion, which is subsequently attacked by the isocyanide to yield a nitrilium ion intermediate. wikipedia.org In the classic Ugi reaction, a carboxylic acid traps this intermediate. wikipedia.org However, in the Ugi-azide variant, an azide ion acts as the nucleophile, trapping the nitrilium ion. nih.gov

This leads to the formation of an N-acylaminomethyltetrazole. nih.gov While not a direct synthesis of this compound, the principles of the Ugi-azide reaction can be applied to construct complex scaffolds that could potentially be converted to the target molecule in subsequent steps. The Ugi-azide reaction is known for its high atom economy and the ability to generate molecular diversity. nih.govrsc.org

The synthesis of complex organic molecules often involves the sequential formation of multiple chemical bonds. In the context of isoindolinone synthesis, various methods rely on the controlled, stepwise formation of C-C, C-O, and C-N bonds.

For example, palladium-catalyzed reactions have been developed for the sequential formation of C-N bonds. nih.gov These reactions can proceed through allylic and aromatic C-H amination, leading to the construction of spirocyclic indolines. nih.govresearchgate.net While not a direct route to this compound, these methods highlight the power of transition metal catalysis in orchestrating complex bond-forming cascades.

The synthesis of various heterocyclic compounds, including isoindolinones, often relies on methodologies that facilitate the formation of new C-C and C-N bonds as key steps. researchgate.net These reactions can be influenced by the choice of catalyst and reaction conditions, allowing for control over the final product.

Investigation of Competing Reaction Pathways and Chemo-, Regio-, and Stereoselectivity

In many organic syntheses, the desired reaction can be accompanied by competing pathways that lead to the formation of side products. The control of chemo-, regio-, and stereoselectivity is therefore a critical aspect of synthetic design. nih.gov

In the synthesis of substituted isoindolin-1-ones, regioselectivity can be a key challenge. For instance, in reactions involving unsymmetrically substituted starting materials, the cyclization step can potentially lead to the formation of different regioisomers. The inherent electronic and steric properties of the substituents often direct the cyclization to favor one regioisomer over another.

For example, in the synthesis of spiroisoindolinone indenes, competitive O-alkylation was observed to occur faster than the desired C-C bond formation in certain cases. However, this competing reaction could be suppressed by modifying the electronic properties of the substituents. The reaction of an isoindolinone derivative with an m-methyl group on the phenyl substituent resulted in a mixture of two regioisomers, with the sterically less crowded isomer being the major product.

The stereoselectivity of these reactions is also a crucial consideration, particularly when chiral centers are being formed. While the synthesis of this compound from achiral starting materials results in a racemic mixture, enantioselective methods can be employed to produce a single enantiomer. This often involves the use of chiral catalysts or auxiliaries.

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions by influencing the reaction mechanism. researchgate.net The choice of catalyst can affect the rate of the desired reaction, suppress competing side reactions, and control the chemo-, regio-, and stereoselectivity.

In the synthesis of isoindolinones, both acid and base catalysis are commonly employed. For instance, the nucleophilic addition of an amine to a carbonyl group can be catalyzed by either acid or base. Base catalysis is also utilized in the nucleophilic addition of indoles to vinylene carbonate. mdpi.com Brønsted acids have been used to promote the reaction between 3-hydroxy-2-methyl-3-(phenylethynyl)isoindolinone and 1,3,5-trimethoxybenzene.

Transition metal catalysts, particularly palladium, are widely used in modern organic synthesis for their ability to facilitate a wide range of transformations, including C-H activation and cross-coupling reactions. nih.gov In the context of isoindolinone synthesis, palladium catalysts can be used to mediate the formation of key C-C and C-N bonds. nih.govresearchgate.net The choice of ligand on the metal center can significantly influence the catalytic activity and selectivity of the reaction.

Reaction conditions such as temperature, solvent, and concentration of reactants also have a profound impact on the reaction mechanism and outcome. For example, the Ugi reaction is typically performed at high concentrations in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of different reaction steps.

Advanced Spectroscopic Characterization and Structural Elucidation of Isoindolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural verification of isoindolinone derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(4-Chlorophenyl)isoindolin-1-one, distinct signals are expected for each unique proton. The aromatic protons on the isoindolinone core and the 4-chlorophenyl ring would typically appear in the downfield region (approximately 7.0-8.0 ppm). The single proton at the C3 position (the stereocenter) would likely present as a singlet or a multiplet depending on its coupling with the adjacent N-H proton. The N-H proton of the lactam ring would appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the lactam ring, which is expected to resonate at a significantly downfield position (typically ~165-170 ppm). The carbon atoms of the aromatic rings would appear in the range of ~120-150 ppm. The C3 carbon, bonded to both the nitrogen and the chlorophenyl group, would also have a characteristic chemical shift. For instance, in a related fused quinazolinone structure, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, the carbon analogous to C3 (C-9) was observed at 56.74 ppm. nih.gov

A comparative analysis of experimental ¹³C NMR data with values calculated using Density Functional Theory (DFT) can further confirm the structural assignment and study tautomeric forms, as demonstrated with related thione derivatives. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Specific chemical shifts (δ) for the target compound are not widely available in the cited literature. The table represents expected regions and assignments based on general principles and data from related compounds.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
C=O-~165-170
Aromatic C-H~7.0 - 8.0~120 - 140
Aromatic C-Cl-~130 - 135
Aromatic Quaternary C-~130 - 150
C3-H~5.5 - 6.5~55 - 65
N-HVariable (broad)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show correlations between adjacent protons in the aromatic systems, helping to assign specific protons to their respective rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the definitive method for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, it would directly link the C3-H proton signal to the C3 carbon signal. The use of HMQC (a similar technique) and HMBC (Heteronuclear Multiple Bond Correlation) has been documented for the complete spectral assignment of related isoindolo[1,2-a]isoquinoline derivatives. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound, the molecular formula is C₁₄H₁₀ClNO. nih.govanaxlab.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely (typically within 5 ppm), thus confirming the molecular formula. For example, the molecular composition of a related compound, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, was confirmed via a high-resolution MS experiment. unitn.it

Table 2: HRMS Data for this compound

Property Value Source
Molecular Formula C₁₄H₁₀ClNO nih.govanaxlab.com
Molecular Weight 243.69 g/mol nih.govanaxlab.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption bands would be:

Amide C=O stretch: A strong, sharp absorption band is expected for the carbonyl group of the γ-lactam ring. For related isoindolin-1-ones, this peak appears in the range of 1674–1697 cm⁻¹. nih.gov In a similar fused heterocycle, the amide C=O stretching was observed at 1668 cm⁻¹. unitn.it

N-H stretch: A moderate absorption band for the N-H bond in the lactam ring, typically appearing around 3200 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C stretches: Aromatic ring C=C bond stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the presence of the chloro-substituent.

Table 3: Characteristic IR Absorption Bands for Isoindolinone Derivatives

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Amide N-H Stretch ~3200 Moderate, broad
Aromatic C-H Stretch >3000 Moderate
Amide C=O Stretch ~1660 - 1700 Strong, sharp
Aromatic C=C Stretch ~1450 - 1600 Variable

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

While specific XRD data for this compound is not readily found in the cited literature, the technique is widely applied to related heterocyclic systems. For example, the crystal structure of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate has been elucidated by single-crystal X-ray analysis, confirming the connectivity and stereochemistry of the fused ring system. mdpi.com For a novel compound, XRD analysis would be essential to confirm the molecular structure, identify the crystal system (e.g., orthorhombic, monoclinic), and analyze intermolecular interactions like hydrogen bonding in the crystal lattice. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror images (enantiomers). The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, such as the (3S)-enantiomer. fda.gov

Vibrational Circular Dichroism (VCD), an analogous technique using infrared light, is particularly powerful for determining the absolute configuration of chiral molecules in solution. In a study on a chiral 3,3-disubstituted isoindolinone, VCD was successfully used to establish its absolute configuration. nih.gov The experimental VCD spectrum, particularly in the carbonyl stretching region (1700-1800 cm⁻¹), was compared with spectra predicted by quantum mechanical calculations for both possible enantiomers. A good match between the experimental and calculated spectrum for one enantiomer allows for its unambiguous assignment. nih.gov This methodology would be directly applicable to determine the absolute configuration of enantiomerically pure samples of chiral derivatives of this compound.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl Isoindolin 1 One and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For 3-(4-Chlorophenyl)isoindolin-1-one and its analogues, QSAR studies, particularly three-dimensional QSAR (3D-QSAR), have been employed to understand the structural requirements for their biological activities. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the relationship between the physicochemical properties of molecules in 3D space and their potency. nih.govnih.gov These models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. unar.ac.id

A notable application of 3D-QSAR has been in the study of isoindolin-1-one (B1195906) derivatives as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target implicated in gastric carcinoma. nih.gov In such studies, a dataset of isoindolin-1-one analogues with a wide range of inhibitory activities is typically assembled. nih.gov The inhibitory concentrations (IC₅₀) are converted to their logarithmic values (pIC₅₀) to serve as the dependent variable in the QSAR model. unar.ac.id

The development of a robust QSAR model involves several key steps:

Dataset Preparation and Alignment: The 3D structures of the compounds in the dataset are generated and aligned based on a common scaffold. This alignment is a critical step for the success of 3D-QSAR modeling. nih.govnih.gov

Model Building: The aligned molecules are placed in a 3D grid, and for each compound, steric and electrostatic fields (in CoMFA) or similarity indices for properties like hydrophobicity and hydrogen bonding (in CoMSIA) are calculated at various grid points. nih.govmdpi.com These calculated values act as the independent variables.

Statistical Analysis: Partial Least Squares (PLS) analysis is commonly used to derive a linear equation that correlates the variations in the calculated fields with the variations in biological activity. researchgate.net

Model Validation: The predictive power of the generated QSAR model is rigorously assessed through internal and external validation procedures. nih.gov Internal validation often involves the leave-one-out cross-validation (q²) method, while external validation uses a test set of compounds that were not included in the model's development to calculate the predictive r-squared (r²pred). nih.govresearchgate.net

In a study on isoindolin-1-one derivatives as PI3Kγ inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The statistical robustness of these models is crucial for their predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

Table 1: Statistical Parameters of a Representative 3D-QSAR Study on Isoindolin-1-one Analogues

ParameterCoMFACoMSIADescription
q² (Cross-validated r²)> 0.5> 0.5Measures the internal predictive ability of the model. mdpi.com
r² (Non-cross-validated r²)> 0.9> 0.9Represents the goodness of fit of the model to the training set data. nih.gov
r²pred (Predictive r²)> 0.6> 0.6Assesses the model's ability to predict the activity of an external test set. nih.gov
Field ContributionSteric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor/AcceptorThe physicochemical fields contributing to the model. nih.govnih.gov

The contour maps generated from these models provide valuable insights for rational drug design. For instance, a CoMFA steric contour map might indicate that bulky substituents in a particular region of the molecule could enhance activity, while an electrostatic map might suggest that an electron-withdrawing group is favored in another area. unar.ac.id Similarly, CoMSIA maps can reveal the importance of hydrophobic or hydrogen-bonding interactions for biological potency. mdpi.com

By integrating the findings from QSAR models with other computational techniques like molecular docking, researchers can gain a comprehensive understanding of the structure-activity relationships governing the interactions of this compound analogues with their biological targets. nih.gov This knowledge is pivotal for the design of new, more potent, and selective compounds. mdpi.com

Biological and Pharmacological Research on 3 4 Chlorophenyl Isoindolin 1 One and Its Derivatives

Anticancer Research and Molecular Targets

The anticancer effects of 3-(4-Chlorophenyl)isoindolin-1-one derivatives are attributed to their ability to interact with and modulate several key pathways involved in cancer cell proliferation, survival, and apoptosis.

While topoisomerase II (Topo II) is a well-established target for cancer chemotherapy, with inhibitors playing a crucial role in sensitizing tumor cells to DNA-damaging agents, current research has not extensively documented the direct inhibitory activity of this compound derivatives on this enzyme. google.com Patents covering various isoquinolinone derivatives note their potential for use in combination with Topo II inhibitors, suggesting an indirect or complementary role in cancer therapy rather than direct enzymatic inhibition. google.com

The phosphoinositide 3-kinase gamma (PI3Kγ) pathway is a critical signaling cascade implicated in tumor-associated macrophage (TAM)-mediated gastric carcinoma. Molecular modeling studies have identified isoindolin-1-one (B1195906) derivatives as potent and selective inhibitors of PI3Kγ. The proposed mechanism involves the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12) through the activation of the AKT/mTOR pathway, which promotes an immunosuppressant phenotype in TAMs. By inhibiting PI3Kγ, these compounds have the potential to reprogram the tumor microenvironment and enhance anti-tumor immunity.

One of the most extensively studied mechanisms for this class of compounds is the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction. The MDM2 protein is a negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis.

Derivatives of this compound have been designed to fit into the p53-binding pocket of MDM2, thereby disrupting the interaction and reactivating p53. This reactivation leads to the transcription of p53-target genes like p21, which induces cell cycle arrest and apoptosis. nih.govnih.gov A series of 2-N-alkyl-3-aryl-3-alkoxyisoindolinones has been synthesized and evaluated, leading to the identification of highly potent inhibitors. nih.govelsevierpure.com For example, the compound NU8231, a derivative, showed potent inhibition in an ELISA assay and induced p53-dependent gene transcription in the SJSA human sarcoma cell line. nih.govelsevierpure.com Further structure-activity relationship (SAR) studies led to even more potent derivatives, with some enantiomers showing IC50 values in the nanomolar range. nih.gov

Table 1: MDM2-p53 Interaction Inhibitory Activity of Selected Isoindolinone Derivatives

Compound Name/Identifier Chemical Modification Assay Type IC50 Value Cell Line Reference
NU8231 3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl ELISA 5.3 ± 0.9 µM SJSA nih.gov
(-)-10a 4-chloro substitution on isoindolinone A-ring Not Specified 44 ± 6 nM Not Specified nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The Transforming Growth Factor-β (TGF-β) signaling pathway, mediated by receptors like activin receptor-like kinase 5 (ALK5), is a known promoter of fibrosis and has complex roles in cancer progression. While inhibition of ALK5 is an attractive therapeutic strategy, research specifically linking this compound derivatives to direct ALK5 inhibition is not prominent in the available scientific literature.

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-B, prevent programmed cell death and are often overexpressed in tumors, making them valuable therapeutic targets. Research has shown that isoindolinone derivatives can interact with these proteins. In silico molecular docking studies revealed that a ferrocene-substituted isoindolinone derivative binds efficiently to the Bcl-B protein with an estimated binding affinity of -6.7 kcal/mol, suggesting that these compounds can modulate apoptosis by directly engaging with anti-apoptotic machinery. researchgate.net

The anticancer potential of this compound derivatives has been validated through numerous in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). Derivatives have shown efficacy against liver (HepG2), lung (A549), breast (MCF-7), colon (HT-29), and cervical (HeLa) cancer cell lines, among others. nih.govsci-hub.redresearchgate.net The potency often varies based on the specific substitutions made to the core isoindolinone scaffold. sci-hub.red

Table 2: In Vitro Cytotoxicity (IC50) of Selected Isoindolinone/Indole (B1671886) Derivatives against Various Cancer Cell Lines

Derivative Class Cell Line IC50 (µM) Reference
Indole Curcumin Derivative HeLa 4 researchgate.net
Indole Curcumin Derivative A549 15 researchgate.net
Ferrocene-substituted Isoindolinone A549 1.0 researchgate.net
Ferrocene-substituted Isoindolinone MCF-7 1.5 researchgate.net
Histone Deacetylase Inhibitor (HDACi) A549 ~13.6-40.0 nih.gov
Histone Deacetylase Inhibitor (HDACi) HepG2 ~13.6-40.0 nih.gov
Histone Deacetylase Inhibitor (HDACi) HeLa ~13.6-40.0 nih.gov
Histone Deacetylase Inhibitor (HDACi) MCF-7 ~13.6-40.0 nih.gov

This table is interactive and can be sorted by clicking on the column headers. Note: The compounds listed are derivatives of the core indole or isoindolinone structure, as specified in the cited research.

Antidiabetic Activity and Enzyme Inhibition (e.g., DPP4)

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes mellitus. nih.govresearchgate.net DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmdpi.com These incretins are crucial for maintaining glucose homeostasis; they stimulate insulin (B600854) secretion, inhibit glucagon (B607659) release from pancreatic alpha-cells, and delay gastric emptying, all of which contribute to lowering blood glucose levels. nih.govnih.gov

By blocking the action of the DPP-4 enzyme, inhibitors prevent the degradation of GLP-1 and GIP, thereby enhancing their glucose-lowering effects. nih.govnih.gov This mechanism has led to the development of a class of oral antidiabetic drugs known as "gliptins". researchgate.net These agents are noted for their favorable safety profile, including a low risk of hypoglycemia and no associated weight gain. mdpi.com While the isoindolin-1-one scaffold is explored for various biological activities, specific research detailing the DPP-4 inhibitory activity of this compound derivatives is not extensively covered in the reviewed literature. However, the pursuit of novel DPP-4 inhibitors remains an active area of research, focusing on rational drug design to improve chemical stability, selectivity, and pharmacokinetic properties. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of the isoindolin-1-one core have demonstrated notable potential as antimicrobial agents. Research has been conducted on a range of N-substituted isoindolin-1-ones, revealing activity against various pathogens. nih.gov

Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, antifungal properties have been observed, with activity reported against fungal species such as Candida albicans and Aspergillus. nih.gov The isoindolin-1-one scaffold is recognized as a key component in compounds with significant antimicrobial potential. researchgate.net

Reported Antimicrobial Activity of Isoindolin-1-one Derivatives

Compound TypeActivity TypeTarget OrganismsReported EfficacySource
N-substituted isoindolin-1-onesAntibacterialGram-positive & Gram-negative bacteriaMIC values determined nih.gov
N-substituted isoindolin-1-onesAntifungalCandida albicans, AspergillusMIC values determined nih.gov
N-benzylisoindolin-1-oneAntibacterialNot specifiedGeneral antibacterial activity noted rsc.org

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov Inhibition of COX-2 can lead to a reduction in inflammation and pain. nih.gov

A novel isoquinoline (B145761) derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by reducing the expression of COX-2, among other inflammatory mediators like inducible nitric oxide synthase (iNOS), in response to lipopolysaccharide (LPS) stimulation. nih.gov This inhibition of the COX pathway highlights the potential for isoquinoline-related structures to act as anti-inflammatory agents. While this study focused on an isoquinoline derivative rather than an isoindolin-1-one, it points to the broader potential of this chemical class in modulating inflammatory responses. nih.gov

Neuroprotective and Central Nervous System Activities (e.g., Anticonvulsant, Anxiolytic)

The isoindolin-1-one scaffold is present in commercially available anxiolytic drugs like pazinaclone (B1678564) and pagoclone, demonstrating its importance in developing agents active on the central nervous system. rsc.org Research into related structures, such as isoindoline-dione derivatives, has shown neuroprotective effects in cellular models. nih.gov

In one study, newly synthesized isoindoline-dione derivatives demonstrated the ability to protect human SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. nih.gov These compounds increased cell viability, reduced intracellular reactive oxygen species (ROS), and lowered levels of carbonylated proteins. nih.gov The mechanism appears to involve the upregulation of the NRF2 signaling pathway, which is crucial for cellular antioxidant responses. nih.gov Although this research was on the closely related isoindoline-dione structure, it suggests a promising avenue for exploring the neuroprotective potential of isoindolin-1-one derivatives. nih.gov

Other Pharmacological Investigations

Malaria remains a significant global health threat, and the search for new chemotherapies is critical. rsc.org The isoindolin-1-one scaffold has emerged as a promising starting point for the development of new antimalarial agents.

A library of 3-substituted-isoindolinones was synthesized and evaluated for in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of Plasmodium falciparum. rsc.org The majority of the derivatives displayed moderate to strong activity, with IC50 values ranging from 4.21 to 34.80 μM. rsc.org Notably, some derivatives, such as N-butylisoindolin-1-one, showed potent activity against both strains. rsc.org Furthermore, research into 3-methyleneisoindolinones has identified compounds with strong activity against Leishmania major and Toxoplasma gondii. researchgate.net

Antiparasitic Activity of Isoindolin-1-one Derivatives

Compound SeriesTarget OrganismStrain(s)Activity Range (IC50)Source
3-substituted-isoindolinonesPlasmodium falciparum3D7 (sensitive) & FCR3 (resistant)4.21 - 34.80 μM rsc.org
3-methyleneisoindolinonesLeishmania majorPromastigotes & Amastigotes< 0.4 μM mL-1 researchgate.net
3-methyleneisoindolinonesToxoplasma gondiiTachyzoites< 2.1 μM mL-1 researchgate.net

IC50: Half-maximal inhibitory concentration

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. Its inhibition is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, which is linked to gastric ulcers. nih.gov

A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their ability to inhibit Jack bean urease. nih.gov All sixteen of the synthesized compounds demonstrated urease inhibitory activity. nih.gov One compound, in particular, showed an IC50 value of 10.07 ± 0.28 µM, making it significantly more potent than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.gov Molecular docking studies supported these in vitro findings, suggesting a favorable binding interaction with the enzyme's active site. nih.gov

Urease Inhibition by Isoindolin-1-one Derivatives

CompoundIC50 (µM)Source
Isoindolin-1-one derivative (5c)10.07 ± 0.28 nih.gov
Thiourea (Standard)22.01 ± 0.10 nih.gov
Hydroxyurea (Standard)100.00 ± 0.02 nih.gov

IC50: Half-maximal inhibitory concentration

Hypolipidemic Effects

Research into the pharmacological activities of isoindolinone derivatives has revealed potential hypolipidemic effects, indicating that this class of compounds may influence lipid metabolism. Studies have focused on the ability of these molecules to lower serum cholesterol and triglyceride levels. While direct studies on this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into the potential of this chemical family as lipid-lowering agents.

Derivatives of the core isoindolinone structure have demonstrated notable activity in animal models. For instance, a series of substituted 3-imino-1-oxoisoindolines showed significant hypolipidemic effects in mice. nih.gov These compounds were observed to lower both serum cholesterol and triglyceride levels after 16 days of administration. nih.gov Specifically, compounds with N-alkyl substitutions on both the ring and exocyclic nitrogen atoms were found to possess potent hypolipidemic activity. nih.gov

One derivative, 2-butyl-3-butylimino-1-oxoisoindoline, reduced serum cholesterol by 52% and triglycerides by 42% in mice. nih.gov Another analogue, 2-pentyl-3-imino-1-oxoisoindoline, lowered serum cholesterol by 42% and triglycerides by 61%. nih.gov In subsequent studies with 2-butyl-3-butylimino-1-oxoisoinodine in rats, oral administration led to a 60% reduction in serum cholesterol and a 43% decrease in serum triglycerides. nih.gov Further investigation showed that this compound also lowered lipid levels in the liver and aorta. nih.gov Mechanistically, it was suggested that these effects are linked to an increase in the excretion of cholesterol and phospholipids (B1166683) in the feces. nih.gov The treatment also favorably altered lipoprotein profiles by reducing cholesterol in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions while significantly increasing high-density lipoprotein (HDL) cholesterol levels. nih.gov

While the aforementioned compounds are 3-imino derivatives, research on the closely related 2-aryl-indan-1,3-dione scaffold, a structural isomer of 3-arylisoindolin-1-ones, also supports the potential for hypolipidemic activity. A study on these derivatives identified 2-(4-chlorophenyl)indan-1,3-dione as being effective in reducing serum triglyceride levels by 53% in mice. nih.gov This provides strong evidence that the 4-chlorophenyl substitution pattern is conducive to this biological effect.

Table 1: Hypolipidemic Activity of Selected Isoindolinone and Indan-1,3-dione Derivatives in Mice

Compound Serum Cholesterol Reduction Serum Triglyceride Reduction
2-Butyl-3-butylimino-1-oxoisoindoline 52% 42%
2-Pentyl-3-imino-1-oxoisoindoline 42% 61%
2-(4-Chlorophenyl)indan-1,3-dione Not Reported 53%
2-(4-Methoxyphenyl)indan-1,3-dione 41% 58%
2-(2-Methylphenyl)indan-1,3-dione Not Reported 58%

Data sourced from studies on CF1 male mice. nih.govnih.gov

Modulation of Dopamine (B1211576) and Serotonin (B10506) Receptors

The isoindolinone scaffold has also been investigated for its potential to interact with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. These receptors are crucial for regulating mood, cognition, and motor functions, and they are primary targets for antipsychotic and antidepressant medications. nih.govnih.gov

Research has led to the discovery of a series of isoindolinone derivatives that exhibit affinity for the dopamine D4 receptor. nih.gov This finding is significant as it establishes a direct link between the isoindolinone chemical structure and the dopamine system. The dopamine D4 receptor is a target of interest for the development of novel antipsychotics with potentially fewer side effects than typical agents that act on the D2 receptor.

The interaction between dopamine and serotonin receptors, such as the formation of D2-5-HT1A receptor heteromers, is a key area of research in neuropsychopharmacology. nih.gov Antipsychotic drugs have been shown to modulate the formation and signaling of these receptor complexes. nih.gov While specific data on this compound is limited, the demonstrated affinity of the parent scaffold for dopamine receptors suggests that derivatives of this compound could potentially modulate these complex receptor systems. The search for new multi-target ligands that act on a combination of dopamine and serotonin receptors, such as D2, 5-HT1A, and 5-HT2A, is an active area of drug discovery for treating schizophrenia. nih.gov The isoindolinone core represents a potential starting point for the design of such ligands.

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-Butyl-3-butylimino-1-oxoisoindoline
2-Pentyl-3-imino-1-oxoisoindoline
2-(4-Chlorophenyl)indan-1,3-dione
2-(4-Methoxyphenyl)indan-1,3-dione

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Isoindolin 1 One Analogues

Impact of Substituents on Biological Potency and Selectivity

Role of Halogenation on the Phenyl Moiety

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. researchgate.net In the context of isoindolinone analogues and related heterocyclic structures, the presence and position of halogen atoms on the phenyl ring are critical determinants of potency and selectivity.

The 4-chloro substitution on the phenyl ring at the 3-position of the isoindolinone core is a key feature. Studies on analogous structures, such as quinazolines, have shown that substitutions on the aniline (B41778) moiety can significantly influence activity. For instance, incorporating heavy and bulky halogen atoms at the 2- and 4-positions of an aniline ring was found to increase activity against VEGFR2, whereas a 3,4-substitution pattern enhanced activity against the epidermal growth factor receptor (EGFR). mdpi.com

In a series of halogenated phenoxychalcones, which share a substituted phenyl feature, a compound with a 2,4-dichloro substitution on the phenoxy ring (compound 2c ) exhibited the most potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov This suggests that di-halogenation can be a favorable modification. Another chalcone (B49325) derivative with a 4-fluoro substitution (2f ) also showed significant cytotoxic activity. nih.gov This highlights that not only the type of halogen but also its position and number can drastically modulate biological effects, a principle that is applicable to the 3-phenylisoindolinone scaffold.

The introduction of halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can affect how the molecule interacts with its biological target. researchgate.net

Influence of N-Substituents on Isoindolinone Core Activity

Modifications at the nitrogen atom (position 2) of the isoindolinone core have a profound impact on the compound's activity. Introducing various substituents at this position allows for the fine-tuning of the molecule's properties.

The synthesis of 2-substituted-isoindolin-1-ones has been explored for various therapeutic areas, including antimycobacterial agents. researchgate.net These findings collectively underscore that the N-substituent is a key handle for modifying the biological activity of the isoindolinone scaffold, allowing for the introduction of diverse groups that can alter solubility, target engagement, and pharmacokinetic properties.

Effect of Alkyl, Aryl, and Heteroaryl Group Modifications

Substituting the isoindolinone core at the C3-position with various alkyl, aryl, and heteroaryl groups is a cornerstone of SAR studies for this class of compounds. These modifications directly influence the steric and electronic profile of the molecule, which is crucial for its interaction with biological targets.

The presence of an aryl group at the C3-position is a defining feature of 3-(4-Chlorophenyl)isoindolin-1-one. The nature of this aryl group is critical; for instance, replacing the phenyl group with a biphenyl (B1667301) group in related isoquinolinones resulted in a highly potent anticancer agent. nih.gov SAR studies on anticancer isoindolinone derivatives confirm that the C3-substituted isoindolinone core is essential for the observed antiproliferative effects. researchgate.net

Furthermore, the integration of heteroaryl rings can lead to novel activities. The coupling of an isoindoline (B1297411) moiety with a pyridine (B92270) ring has been shown to yield compounds with promising antioxidant and antidiabetic properties. nih.gov In another example, linking a furan-2-yl moiety to the C-6 position of a quinazoline (B50416) core, a related heterocyclic system, resulted in compounds with significant antiproliferative activity. mdpi.com These examples demonstrate that aryl and heteroaryl modifications are powerful tools for modulating the pharmacological profile of the core scaffold.

The following table summarizes the activity of various substituted isoindolinone and related heterocyclic analogues.

Compound ClassSubstitutionObserved ActivityReference
Isoquinolinone3-Biphenyl, N-MethylPotent anticancer nih.gov
Isoindoline-PyridinePyridine coupled to isoindolineAntioxidant, Antidiabetic nih.gov
C3-Substituted IsoindolinonesVariousAnticancer researchgate.net
N-Aryl IsoindolonesN-phenyl with substituentsAnti-inflammatory potential researchgate.net

Structural Features for Specific Pharmacological Activities (e.g., Antimalarial)

The isoindolinone scaffold has served as a template for designing agents against infectious diseases, including malaria. Specific structural features are required to confer antiplasmodial activity. Inspired by natural indole (B1671886) alkaloids with antimalarial properties, synthetic efforts have focused on indole and oxindole (B195798) derivatives. researchgate.net A common structural feature of these active compounds is an indole or oxindole nucleus linked to an aromatic ring at position 3. researchgate.net

In a study of 3-aryl-indolinone derivatives, it was found that while some unsaturated compounds with electron-withdrawing groups like 4-Cl showed modest antiplasmodial activity, their saturated (reduced) counterparts could be significantly more active. researchgate.net For example, the saturated derivative 8c was the most active compound in its series, whereas its unsaturated precursor 7c was inactive. researchgate.net This indicates that the saturation of the exocyclic double bond at the 3-position can be a critical determinant of antimalarial potency.

The quinoline (B57606) scaffold, often considered a "privileged structure" in antimalarial drug design, provides further clues. nih.gov Modifications to quinoline-based drugs have been extensively explored to overcome drug resistance. The development of 2-arylvinylquinolines has yielded metabolically stable compounds that are fast-acting against blood-stage malaria parasites and also show potential to block transmission. nih.gov The structural parallels between quinolines and isoindolinones suggest that similar SAR principles, such as the strategic placement of aromatic and basic moieties, could be applicable in designing novel isoindolinone-based antimalarials.

Exploration of Chiral Isoindolinone Derivatives

Chirality plays a pivotal role in the activity of many drugs, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. The synthesis and evaluation of chiral isoindolinone derivatives are therefore essential for developing selective and effective therapeutic agents.

The C3-position of 3-substituted isoindolinones is a chiral center, meaning these compounds can exist as a pair of enantiomers. The development of enantioselective synthetic methods, such as the rhodium-catalyzed [4+1] annulation of benzamides and alkenes, allows for the preparation of isoindolinones with high enantioselectivity. acs.org This enables the separate biological evaluation of each enantiomer.

SAR studies on other chiral molecules provide strong evidence for the importance of stereochemistry. For instance, in a series of chiral dexoxadrol (B1663360) analogues, it was demonstrated that a specific configuration, the (S,S)-configuration at the ring junction, was crucial for high affinity to the NMDA receptor. nih.gov Enantiomers with the opposite configuration were significantly less active. This principle is broadly applicable and underscores the need to investigate the stereochemistry of 3-substituted isoindolinones to identify the more active and potentially less toxic enantiomer. The differential interaction of enantiomers with their chiral biological targets (e.g., enzymes, receptors) is the basis for this observed stereoselectivity.

Design Principles for Enhanced Therapeutic Profiles and Reduced Toxicity

A primary goal of medicinal chemistry is to design molecules with improved therapeutic efficacy and a better safety profile. For isoindolinone derivatives, this involves structural modifications aimed at increasing target selectivity and minimizing off-target effects, which are often the cause of toxicity.

One key design principle is the strategic modification of the core structure to reduce known liabilities. For example, in an effort to create anti-inflammatory drugs with lower gastrointestinal side effects compared to traditional NSAIDs like Indoprofen, researchers designed 3-aryl substituted isoindolone derivatives. researchgate.net The rationale was that modifying the core and adding an aryl group at the C3-position could increase selectivity for the COX-2 enzyme over COX-1, a strategy known to reduce gastric issues. researchgate.net

Another important strategy involves optimizing the metabolic stability of the compound. In the development of antimalarial 2-arylvinylquinolines, researchers identified metabolically stable derivatives that exhibited excellent efficacy in animal models without noticeable toxicity. nih.gov This often involves modifying sites on the molecule that are prone to metabolic breakdown.

Enhancing selectivity is also crucial. By fine-tuning substituents, it is possible to increase a compound's affinity for its intended target while decreasing its affinity for other proteins. For example, in a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, modifications were made to achieve high selectivity for DAT over other transporters like SERT and NET. nih.gov This selective engagement is a key principle for reducing unwanted side effects. The application of these design principles—enhancing selectivity, improving metabolic stability, and modifying the core to avoid known toxicophores—is essential for advancing this compound analogues toward clinical use.

Natural Product Chemistry and Biosynthesis of Isoindolinone Containing Compounds

Isolation and Characterization of Naturally Occurring Isoindolinone Derivatives

The discovery of natural products containing the isoindolinone core involves their extraction from various biological sources, followed by purification and structural elucidation. A variety of these compounds have been isolated from microorganisms like bacteria and fungi, as well as from plants and marine sponges. oncowitan.comnih.gov

Staurosporine (B1682477) , a prominent isoindolinone-containing alkaloid, was first isolated in 1977 from the bacterium Streptomyces staurosporeus. wikipedia.org It was discovered during a screening program for microbial alkaloids. nih.gov The complex bis-indole chemical structure of staurosporine was definitively elucidated in 1994 using X-ray crystallography. wikipedia.org

Fungi are another prolific source of isoindolinone derivatives. The Corallocins , a group of meroterpenoids, have been isolated from the fruiting bodies of mushrooms such as Hericium coralloides and Hericium erinaceus. acs.orgnih.gov For instance, from a 7.88 g ethyl acetate (B1210297) crude extract of H. coralloides, researchers isolated 2.8 mg of corallocin A, 29.4 mg of corallocin B, and 3.4 mg of corallocin C. nih.gov The structures of these compounds, which include benzofuranone and isoindolinone moieties, were determined through comprehensive spectral analysis, including 1D- and 2D-NMR, high-resolution electrospray ionization mass spectrometry (HR-ESIMS), and Fourier-transform infrared (FTIR) spectroscopy. acs.orgnih.gov

Other examples include zinnimidine , a phytotoxic isoindolinone alkaloid isolated from cultures of phytopathogenic fungi of the Alternaria genus, and aspergillinine B , which possesses a novel skeleton containing an isoindolinone ring, isolated from the endophytic fungus Aspergillus sp. nih.govnih.gov Aporhoeadane alkaloids, such as chilenine (B1249527) and lennoxamine, found in South American Berberis species, also feature the isoindolinone motif. nih.gov The characterization of these complex molecules relies heavily on a combination of chromatographic separation techniques and spectroscopic methods to establish their unique structures. researchgate.netigminresearch.com

Table 1: Isolation of Naturally Occurring Isoindolinone Derivatives
Compound NameNatural SourceCompound ClassCharacterization Methods
StaurosporineStreptomyces staurosporeus (Bacterium)Alkaloid (Indolocarbazole)X-ray Crystallography, NMR Spectroscopy wikipedia.orgnih.gov
CorallocinsHericium coralloides, Hericium erinaceus (Fungi)MeroterpenoidNMR, HR-ESIMS, FTIR acs.orgnih.gov
ZinnimidineAlternaria species (Fungi)AlkaloidHeterologous expression, Feeding experiments, Enzymatic characterizations nih.gov
Aspergillinine BAspergillus sp. (Fungus)AlkaloidNMR, MS, ECD Analysis nih.gov
ChilenineBerberis species (Plant)Alkaloid (Aporhoeadane)NMR, X-ray Crystallography nih.gov

Biosynthetic Pathways of Isoindolinone Scaffolds in Biological Systems

The biosynthesis of the isoindolinone scaffold and its derivatives follows complex enzymatic pathways, which have been elucidated for several key compounds.

The biosynthesis of staurosporine is one of the most studied pathways. It begins with the amino acid L-tryptophan. wikipedia.orgnih.gov Key steps in the formation of the staurosporine aglycone (K252c) include:

Oxidative deamination of L-tryptophan to an imine intermediate by the enzyme StaO (an L-amino acid oxidase). wikipedia.org

Dimerization of two imine molecules, catalyzed by StaD, leading to the formation of chromopyrrolic acid. wikipedia.org

A series of cyclization and decarboxylation reactions, assisted by the enzyme StaC, to form the indolocarbazole core, staurosporine aglycone. wikipedia.org

Following the aglycone formation, glycosylation occurs, which is crucial for its biological activity. nih.gov The sugar moiety, derived from glucose via the activity of several 'Sta' enzymes (StaA/B/E/J/I/K), is attached to the aglycone by the glycosyltransferase StaG. wikipedia.orgnih.gov Further modifications, including methylation by StaMA and StaMB, complete the synthesis of staurosporine. wikipedia.org The entire biosynthetic gene cluster for staurosporine has been cloned and characterized, revealing the set of genes responsible for this intricate process. jst.go.jp

In fungi, the formation of the isoindolinone core can follow different routes. For the phytotoxic alkaloid zinnimidine , the pathway was elucidated through heterologous expression and enzymatic studies. nih.gov The key enzymes ZinADEF were found to be responsible for transforming a 2-methyl benzoic acid-like tetraketide precursor into the isoindolinone scaffold. nih.gov Specifically, the flavin-dependent oxidoreductase ZinD plays a pivotal role in converting a 1,2-benzenediol intermediate into a reactive phthalaldehyde structure, which then condenses with an amino-containing compound to generate the isoindolinone core. nih.gov

Table 2: Key Enzymes in Isoindolinone Biosynthesis
PathwayEnzymeFunctionReference
StaurosporineStaOL-amino acid oxidase (converts L-tryptophan to an imine) wikipedia.orgjst.go.jp
StaDCatalyzes dimerization to form chromopyrrolic acid wikipedia.orgjst.go.jp
StaCAssists in cyclization and decarboxylation to form the aglycone wikipedia.org
StaGGlycosyltransferase (attaches sugar moiety to the aglycone) nih.govjst.go.jp
ZinnimidineZinADEFCatalyze the formation of the isoindolinone scaffold from a tetraketide precursor nih.gov
ZinDFlavin-dependent oxidoreductase; forms a reactive phthalaldehyde intermediate nih.gov

Pharmacological Relevance of Natural Isoindolinone Analogues (e.g., Corallocins, Staurosporine)

Natural products containing the isoindolinone scaffold exhibit a wide range of significant pharmacological activities. nih.gov

Staurosporine is renowned for its potent biological activity as a protein kinase inhibitor. wikipedia.org It functions as a prototypical ATP-competitive inhibitor, binding with high affinity, albeit with little selectivity, to the ATP-binding site of a wide variety of protein kinases. wikipedia.org This potent inhibition of kinases, which are crucial regulators of cell signaling, underpins its broad biological effects, ranging from antifungal to antihypertensive and potent anti-cancer potential. wikipedia.orgnih.gov The discovery of staurosporine's kinase inhibitory activity in 1986 spurred extensive research into developing more selective kinase inhibitors for therapeutic use, making it a forerunner of modern targeted cancer therapies. nih.gov Beyond kinases, mammalian topoisomerases have also been identified as targets for indolocarbazole compounds like staurosporine. nih.gov

The Corallocins , isolated from Hericium mushrooms, have demonstrated notable neurotrophic properties. researchgate.net Studies have shown that corallocins can induce the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in human astrocyte cells. acs.orgnih.gov For example, corallocin A and C were found to upregulate NGF expression, while corallocin B and C upregulated BDNF expression. nih.gov This ability to stimulate the production of neurotrophic factors, which are essential for the growth, survival, and differentiation of neurons, makes corallocins promising candidates for research into neurodegenerative diseases. researchgate.netmdpi.com In addition to its neurotrophic effects, corallocin B has also shown antiproliferative activity against certain human cancer cell lines. acs.orgnih.gov

Other isoindolinone-containing natural products also show promise. Aristolactams, for instance, are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, suggesting their potential as anticancer agents. nih.gov

Table 3: Pharmacological Relevance of Natural Isoindolinone Analogues
CompoundPrimary Pharmacological ActivityMechanism of ActionPotential Therapeutic Area
StaurosporinePotent Protein Kinase InhibitorBinds to the ATP-binding site of numerous kinases, preventing ATP binding. wikipedia.orgCancer, Fungal Infections, Hypertension wikipedia.org
Corallocins (A, B, C)Neurotrophic Factor InductionStimulates expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytes. acs.orgnih.govnih.govNeurodegenerative Diseases researchgate.net
AristolactamsCyclin-Dependent Kinase (CDK) InhibitionInhibits regulatory proteins of the cell cycle. nih.govCancer nih.gov

Emerging Research Directions and Future Perspectives for 3 4 Chlorophenyl Isoindolin 1 One

Development of Novel Therapeutic Agents based on the Isoindolinone Scaffold

The isoindolinone framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This inherent versatility has spurred extensive research into developing novel therapeutic agents based on this core structure. nih.gov The 3-(4-Chlorophenyl)isoindolin-1-one molecule, in particular, serves as a crucial starting material for creating a diverse range of derivatives with potential applications in treating various diseases. smolecule.com

Researchers are actively designing and synthesizing new isoindolinone-based compounds with the aim of creating multi-target drugs, also known as chimeric drugs. nih.gov These innovative agents can simultaneously interact with multiple enzymes or receptors involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance. nih.gov For instance, novel isoindolinone derivatives are being investigated for their potential as:

Anticancer Agents: Studies have shown that certain isoindolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The focus is on developing compounds that can selectively target cancer cells while minimizing harm to healthy tissues. nih.gov Some derivatives have been found to induce apoptosis (programmed cell death) and necrosis in cancer cells. researchgate.net

PARP Inhibitors: Novel poly(ADP-ribose) polymerase (PARP) inhibitors featuring an isoindolinone scaffold are being developed as potential treatments for central nervous system (CNS) cancers. These compounds are designed to have both potent PARP inhibitory activity and the ability to cross the blood-brain barrier. acs.orgnih.gov

Carbonic Anhydrase Inhibitors: The isoindolinone scaffold is being utilized to design new inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and epilepsy. nih.gov

Antimicrobial and Antioxidant Agents: Research has indicated that some isoindolinone derivatives possess antimicrobial and antioxidant properties, suggesting their potential in combating infectious diseases and conditions related to oxidative stress. nih.govresearchgate.net

The development of these novel therapeutic agents often involves a modular "head, core, linker, and tail" design strategy. nih.gov The isoindolinone scaffold forms the core, while modifications to the other parts of the molecule allow for the fine-tuning of its pharmacological properties. nih.gov

Advanced Methodologies for Scalable and Sustainable Synthesis

As the therapeutic potential of isoindolinone derivatives becomes more apparent, the need for efficient, scalable, and environmentally friendly synthesis methods grows. Traditional multi-step synthesis strategies can be inefficient and generate significant waste. researchgate.net Consequently, a major focus of current research is the development of advanced synthetic methodologies.

Recent breakthroughs include:

Catalysis: The use of catalysts is a cornerstone of modern organic synthesis. jddhs.com Palladium-catalyzed reactions, for instance, have been employed for the efficient synthesis of isoindolinones. researchgate.net Heterogeneous catalysts are also being explored as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is being used to accelerate reaction times and improve yields in the synthesis of isoindolinone derivatives. researchgate.net

Flow Chemistry: Continuous flow processing is an emerging technique that offers significant advantages in terms of safety, scalability, and resource efficiency compared to traditional batch processing. jddhs.com

These advanced methodologies are not only crucial for the large-scale production of promising drug candidates but also align with the principles of green chemistry.

Exploration of New Biological Targets and Mechanisms of Action

A key area of ongoing research is the identification of new biological targets for this compound and its derivatives. Understanding how these compounds interact with biological systems at the molecular level is essential for elucidating their mechanisms of action and for the rational design of more effective drugs. smolecule.com

Preliminary studies suggest that this compound may bind to specific enzymes or receptors involved in disease processes. smolecule.com For example, research has explored the inhibitory effects of isoindolinone derivatives on enzymes like kinases. smolecule.com

The exploration of new biological targets is often facilitated by:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets to identify potential "hits." columbia.edu

DNA-Encoded Library (DEL) Technology: DEL technology is a powerful tool for discovering novel small molecule inhibitors for challenging protein targets, such as DNA-binding proteins like PARP1. nih.gov This technique has been successfully used to identify potent isoindolinone-based PARP1 inhibitors. nih.gov

Molecular Docking Studies: Computational methods like molecular docking are used to predict how a molecule will bind to the active site of a target protein, providing insights into the potential mechanism of action. researchgate.net

By identifying new biological targets and understanding their mechanisms of action, researchers can expand the therapeutic potential of the isoindolinone scaffold to a wider range of diseases.

Integration of Computational and Experimental Approaches in Drug Discovery

The modern drug discovery process relies heavily on the integration of computational and experimental approaches. columbia.edunih.gov This synergy accelerates the identification and optimization of lead compounds, making the process more efficient and cost-effective. frontiersin.org

Computational tools play a vital role in:

Virtual Screening: Large databases of virtual compounds can be screened against a biological target to identify promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be used to understand the relationship between the chemical structure of a molecule and its biological activity, guiding the design of more potent compounds. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. frontiersin.org

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic interactions between a drug molecule and its target protein over time. nih.gov

Experimental approaches, such as turbidimetric solubility measurements and in vitro biological assays, are then used to validate the computational predictions and provide essential data for further optimization. columbia.eduresearchgate.net The "rule of 5," a set of guidelines based on physicochemical properties, is often used in the initial stages to predict the oral bioavailability of a drug candidate. columbia.eduresearchgate.net This integrated approach allows for a more rational and targeted drug discovery process.

Application of Green Chemistry Principles in Isoindolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including isoindolinones, to minimize the environmental impact of chemical processes. jddhs.com The goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign. researchgate.net

Key green chemistry approaches being implemented in isoindolinone synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water is a major focus. researchgate.netjddhs.com

Catalysis: The use of catalysts, particularly recyclable ones, reduces waste and energy consumption. jddhs.comrsc.org Biocatalysis, which uses enzymes to carry out chemical transformations, is another promising green approach. jddhs.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

By embracing green chemistry principles, the pharmaceutical industry can develop more sustainable and environmentally responsible methods for producing important therapeutic agents based on the isoindolinone scaffold. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)isoindolin-1-one, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via cyclization reactions of substituted phthalimides or through palladium-catalyzed cross-coupling reactions. For example, isoindolinone derivatives are often prepared using Buchwald–Hartwig amination or Suzuki–Miyaura coupling to introduce aryl substituents. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and temperature significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and the isoindolinone carbonyl (δ ~165–170 ppm) .
  • HRMS : Accurately confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀ClNO: 244.0525) .
  • HPLC-MS : Validates purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How does the compound’s solubility and polarity impact experimental design in biological assays?

  • The compound is sparingly soluble in water but dissolves in DMSO or DMF. For cell-based assays, stock solutions in DMSO should be kept below 0.1% (v/v) to avoid cytotoxicity. LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring optimization of delivery vehicles (e.g., cyclodextrins) for in vivo studies .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

  • Single-crystal X-ray diffraction reveals bond angles, torsion angles, and π-π stacking interactions. For example, in analogs like (Z)-3-{3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2,3-dihydrothiazol-4-yl}-2H-chromen-2-one, intermolecular π-π interactions stabilize the crystal lattice (distance: 3.5–3.8 Å), influencing solid-state reactivity .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For isoindolinones, the carbonyl group is a reactive site for nucleophilic attack .
  • Molecular Docking (MOE software) : Models interactions with biological targets (e.g., kinases). Docking scores correlate with experimental IC₅₀ values, guiding SAR optimization .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Overlapping NMR signals in crowded aromatic regions (e.g., para-substituted chlorophenyl groups) can be resolved using 2D techniques (COSY, HSQC). For example, HSQC distinguishes between isoindolinone C=O and aryl carbons .

Q. How does substituent variation (e.g., halogenation, alkylation) affect the compound’s bioactivity and metabolic stability?

  • Halogenation : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Alkylation : Methyl groups at the isoindolinone nitrogen increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution via chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical. Racemization risks increase at high temperatures (>100°C), requiring low-temperature protocols .

Q. How do pH and temperature influence the compound’s stability in long-term storage?

  • Stability studies (25°C, 40°C/75% RH) show degradation via hydrolysis of the isoindolinone ring under acidic conditions (pH < 3). Lyophilization or storage in anhydrous DMSO at -20°C extends shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.